molecular formula C6H12O3 B2838775 3-Methoxypropyl acetate CAS No. 41448-83-3; 84540-57-8

3-Methoxypropyl acetate

Cat. No. B2838775
M. Wt: 132.159
InChI Key: CCTFMNIEFHGTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropyl acetate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.159. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxypropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41448-83-3; 84540-57-8

Product Name

3-Methoxypropyl acetate

Molecular Formula

C6H12O3

Molecular Weight

132.159

IUPAC Name

3-methoxypropyl acetate

InChI

InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3

InChI Key

CCTFMNIEFHGTDU-UHFFFAOYSA-N

SMILES

CC(=O)OCCCOC

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process according to claim 1 wherein propylene oxide is reacted with either methyl acetate to produce methoxypropylacetate or with ethyl acetate to produce ethoxypropylacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the manner comparable with Example 1 3.54 g vinyl toluene, 5.69 g isobornyl methacrylate, 9.20 g 2-ethyl hexyl methacrylate, 7.15 g hydroxy ethyl methacrylate, and 1.28 g ditertiary butylperoxide dissolved in 11.94 g xylene and 5.97 g methoxypropyl acetate were polymerized.
[Compound]
Name
Example 1
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.69 g
Type
reactant
Reaction Step Three
[Compound]
Name
2-ethyl hexyl methacrylate
Quantity
9.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
hydroxy ethyl methacrylate
Quantity
7.15 g
Type
reactant
Reaction Step Five
Quantity
1.28 g
Type
reactant
Reaction Step Six
Quantity
11.94 g
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.